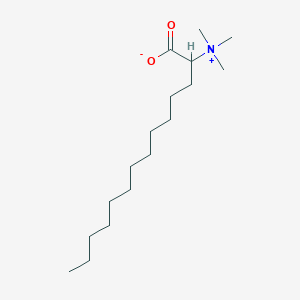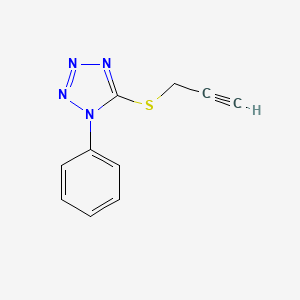
Acetic acid, 2,2',2''-(phosphinidynetris(thio))tris-, triisooctyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester is a complex organic compound with the molecular formula C30H57O6PS3 and a molecular weight of 640.938741 g/mol . This compound is known for its unique structure, which includes a phosphinidynetris(thio) group and triisooctyl ester groups. It is used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester typically involves the reaction of acetic acid derivatives with phosphinidynetris(thio) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The raw materials are carefully selected and purified to minimize impurities that could affect the final product’s performance . Advanced techniques such as distillation, crystallization, and chromatography are often employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphinidynetris(thio) group.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The ester groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinidynetris(thio) oxides, while substitution reactions can produce a wide range of ester derivatives .
Applications De Recherche Scientifique
Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester involves its interaction with specific molecular targets and pathways. The phosphinidynetris(thio) group can interact with various enzymes and proteins, modulating their activity and leading to the desired biological or chemical effects. The ester groups can also influence the compound’s solubility and reactivity, affecting its overall performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, 2,2’,2’'-phosphinidynetris-, trimethyl ester
- Acetic acid, 2,2’,2’'-phosphinidynetris-, triethyl ester
- Acetic acid, 2,2’,2’'-phosphinidynetris-, tripropyl ester
Uniqueness
What sets acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester apart from similar compounds is its unique combination of the phosphinidynetris(thio) group and triisooctyl ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
51032-53-2 |
|---|---|
Formule moléculaire |
C30H57O6PS3 |
Poids moléculaire |
640.9 g/mol |
Nom IUPAC |
6-methylheptyl 2-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]phosphanylsulfanylacetate |
InChI |
InChI=1S/C30H57O6PS3/c1-25(2)16-10-7-13-19-34-28(31)22-38-37(39-23-29(32)35-20-14-8-11-17-26(3)4)40-24-30(33)36-21-15-9-12-18-27(5)6/h25-27H,7-24H2,1-6H3 |
Clé InChI |
IPCXGXNFLOWUBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)CSP(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)





